molecular formula C14H10BrFO3 B3059043 3-Bromo-4-((2-fluorobenzyl)oxy)benzoic acid CAS No. 938285-61-1

3-Bromo-4-((2-fluorobenzyl)oxy)benzoic acid

Cat. No.: B3059043
CAS No.: 938285-61-1
M. Wt: 325.13 g/mol
InChI Key: RVIGRHJARSPRQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-((2-fluorobenzyl)oxy)benzoic acid is a brominated benzoic acid derivative with a 2-fluorobenzyl ether substituent at the 4-position of the aromatic ring. This compound combines a carboxyl group, a bromine atom, and a fluorinated benzyl ether, making it a versatile intermediate in organic synthesis and pharmaceutical research. The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions, while the 2-fluorobenzyloxy group contributes to electronic and steric effects that influence solubility and biological interactions . Its molecular formula is C₁₄H₁₀BrFO₃, with a molecular weight of 333.14 g/mol (calculated based on structural analogs in ).

Properties

IUPAC Name

3-bromo-4-[(2-fluorophenyl)methoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO3/c15-11-7-9(14(17)18)5-6-13(11)19-8-10-3-1-2-4-12(10)16/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIGRHJARSPRQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C(=O)O)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40429216
Record name 3-bromo-4-(2-fluorobenzyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938285-61-1
Record name 3-bromo-4-(2-fluorobenzyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-((2-fluorobenzyl)oxy)benzoic acid typically involves the reaction of 3-bromo-4-hydroxybenzoic acid with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and cost-effectiveness. These methods would involve large-scale reactors and continuous processing techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the 3-position undergoes nucleophilic substitution under specific conditions due to the activating effects of the electron-donating ether group.

Reaction Type Reagents/Conditions Products Source
Amine substitutionAniline, K₂CO₃, DMF, 80–100°C3-Amino-4-((2-fluorobenzyl)oxy)benzoic acid
Thiol substitutionThiourea, CuI, DMSO, 120°C3-Sulfhydryl-4-((2-fluorobenzyl)oxy)benzoic acid
HydroxylationNaOH, H₂O/EtOH, reflux3-Hydroxy-4-((2-fluorobenzyl)oxy)benzoic acid

Mechanistic Insights :

  • The ether group at the 4-position activates the aromatic ring toward NAS by donating electron density through resonance.

  • Fluorine’s electron-withdrawing effect on the benzyl group slightly deactivates the ring but does not preclude substitution .

Esterification and Amidation

The carboxylic acid group participates in typical derivatization reactions to form esters or amides.

Reaction Type Reagents/Conditions Products Source
EsterificationSOCl₂, followed by ethanolEthyl 3-bromo-4-((2-fluorobenzyl)oxy)benzoate
Amide formationHATU, DIPEA, R-NH₂, DMF3-Bromo-4-((2-fluorobenzyl)oxy)benzamide derivatives

Key Observations :

  • Ester derivatives (e.g., ethyl esters) are intermediates in further functionalization, such as coupling reactions.

  • Amidation is critical for modifying bioactivity in medicinal chemistry applications .

Oxidation and Reduction

The bromine and benzyl ether groups influence redox behavior.

Reaction Type Reagents/Conditions Products Source
Bromine reductionH₂, Pd/C, EtOH4-((2-Fluorobenzyl)oxy)benzoic acid (dehalogenation)
Benzylic oxidationKMnO₄, H₂O, Δ4-((2-Fluorobenzoyl)oxy)-3-bromobenzoic acid

Notable Trends :

  • Palladium-catalyzed hydrogenation selectively removes bromine without affecting the fluorine or ether groups.

  • Strong oxidants like KMnO₄ target the benzylic position, converting the ether to a ketone.

Coupling Reactions

The aromatic bromine enables cross-coupling for biaryl synthesis.

Reaction Type Reagents/Conditions Products Source
Suzuki couplingPd(PPh₃)₄, Ar-B(OH)₂, Na₂CO₃, DME3-Aryl-4-((2-fluorobenzyl)oxy)benzoic acid
Ullmann couplingCuI, 1,10-phenanthroline, K₃PO₄, DMSO3,4-Bis((2-fluorobenzyl)oxy)benzoic acid

Applications :

  • Suzuki couplings introduce aryl groups for drug discovery scaffolds .

  • Ullmann reactions enable dimerization or extended π-systems.

Ether Cleavage

The 2-fluorobenzyl ether linkage is stable under basic conditions but cleavable with strong acids or reducing agents.

Reaction Type Reagents/Conditions Products Source
Acidic cleavageHBr (48%), acetic acid, reflux3-Bromo-4-hydroxybenzoic acid + 2-fluorobenzyl bromide
Reductive cleavageLiAlH₄, THF, Δ3-Bromo-4-hydroxybenzoic acid + 2-fluorotoluene

Considerations :

  • Cleavage regenerates the phenolic hydroxyl group, enabling further functionalization .

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring undergoes limited EAS due to deactivation by bromine and fluorine.

Reaction Type Reagents/Conditions Products Source
NitrationHNO₃, H₂SO₄, 0°C3-Bromo-5-nitro-4-((2-fluorobenzyl)oxy)benzoic acid
SulfonationSO₃, H₂SO₄, 50°C3-Bromo-4-((2-fluorobenzyl)oxy)-5-sulfobenzoic acid

Regioselectivity :

  • Nitration occurs para to the electron-donating ether group, yielding the 5-nitro derivative .

Photochemical Reactions

UV irradiation induces homolytic cleavage of the C-Br bond.

Reaction Type Reagents/Conditions Products Source
Radical formationUV light, toluene3-Radical intermediate → dimerization or H-abstraction products

Applications :

  • Useful for generating carbon-centered radicals in polymer chemistry .

Scientific Research Applications

Medicinal Chemistry

3-Bromo-4-((2-fluorobenzyl)oxy)benzoic acid has been investigated for its potential biological activities, particularly in cancer research and antimicrobial applications.

  • Antitumor Activity : Studies have indicated that compounds with similar structures exhibit significant antitumor activity. For instance, analogs have been shown to inhibit HSET (KIFC1), a kinesin involved in mitotic spindle formation, suggesting that this compound may interfere with cancer cell proliferation through similar mechanisms. In vitro assays demonstrated that certain analogs could inhibit HSET with micromolar potency, leading to increased multipolarity in centrosome-amplified cancer cells .
  • Antimicrobial Activity : The compound shows potential as an antimicrobial agent. Similar compounds have demonstrated effectiveness against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism of action appears to involve the inhibition of protein synthesis and disruption of nucleic acid production .

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as nucleophilic substitutions and esterifications—makes it a valuable building block in synthetic pathways .

Case Study 1: HSET Inhibition

A study focused on the inhibition of HSET by structural analogs revealed that modifications in the chemical structure could enhance binding affinity and inhibitory potency. This highlights the potential of this compound as a lead compound for developing new antitumor agents .

Case Study 2: Antimicrobial Efficacy

Research on similar compounds indicated that they could disrupt biofilms formed by bacteria like MRSA, enhancing their efficacy as antimicrobial agents. The specific interactions at the molecular level were explored to understand the mechanisms behind their activity .

Mechanism of Action

The mechanism of action of 3-Bromo-4-((2-fluorobenzyl)oxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine and fluorine atoms can participate in halogen bonding, influencing its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

3-Bromo-4-((2-fluorobenzyl)oxy)benzoic Acid vs. 4-[(2-Fluorobenzyl)oxy]benzoic Acid

The absence of a bromine atom in 4-[(2-fluorobenzyl)oxy]benzoic acid (C₁₄H₁₁FO₃, MW: 270.24 g/mol) reduces its electrophilic reactivity, limiting its utility in Suzuki-Miyaura or Ullmann coupling reactions. However, the carboxyl group retains its ability to form salts or esters, making it a simpler building block for non-halogenated derivatives .

3-Bromo-5-hydroxy-4-methoxybenzoic Acid

In 3-bromo-5-hydroxy-4-methoxybenzoic acid (C₈H₇BrO₄, MW: 263.05 g/mol), the hydroxyl and methoxy groups at positions 4 and 5 alter solubility (higher polarity) and hydrogen-bonding capacity compared to the fluorobenzyloxy group in the target compound. This structural difference may favor applications in metal chelation or antioxidant research .

Substituent Functional Group Variations

3-Bromo-4-(trifluoromethoxy)benzoic Acid

Replacing the 2-fluorobenzyloxy group with a trifluoromethoxy group (C₈H₄BrF₃O₃, MW: 285.02 g/mol) increases electronegativity and steric bulk. The trifluoromethoxy group enhances metabolic resistance but may reduce solubility in aqueous media due to its hydrophobic nature . This compound is used in agrochemical research for its stability under oxidative conditions .

3-Bromo-4-(trifluoromethyl)benzoic Acid

The trifluoromethyl substituent (C₈H₄BrF₃O₂, MW: 269.01 g/mol) provides strong electron-withdrawing effects, lowering the pKa of the carboxyl group compared to the target compound. This property makes it useful in designing acidic prodrugs or catalysts for ester hydrolysis .

3-(4-Bromobenzoyl)acrylic Acid

3-(4-Bromobenzoyl)acrylic acid (C₁₀H₇BrO₃, MW: 271.07 g/mol) serves as a precursor for cyclohexenone derivatives and heterocycles like benzisoxazoles. Unlike the target compound, its α,β-unsaturated carbonyl system enables Michael addition reactions, which are less feasible in the saturated ether-linked structure of this compound .

3-Bromo-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic Acid

The pyrazolyloxy substituent (C₁₁H₉BrN₂O₃, MW: 297.11 g/mol) introduces nitrogen heteroatoms, enabling coordination chemistry and use in metal-organic frameworks (MOFs). This contrasts with the fluorine-specific interactions of the target compound .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Key Applications Reference ID
This compound C₁₄H₁₀BrFO₃ 333.14 2-Fluorobenzyloxy Drug intermediates, kinase inhibitors
4-[(2-Fluorobenzyl)oxy]benzoic acid C₁₄H₁₁FO₃ 270.24 2-Fluorobenzyloxy (no Br) Esterification substrates
3-Bromo-4-(trifluoromethoxy)benzoic acid C₈H₄BrF₃O₃ 285.02 Trifluoromethoxy Agrochemical stability studies
3-Bromo-4-(trifluoromethyl)benzoic acid C₈H₄BrF₃O₂ 269.01 Trifluoromethyl Prodrug design, catalysis

Research Findings and Trends

  • Electronic Effects : Fluorine and bromine synergistically adjust electron density, directing electrophilic substitution to specific positions .
  • Solubility : The 2-fluorobenzyloxy group improves lipid solubility compared to hydroxyl or methoxy analogs, aiding blood-brain barrier penetration in drug design .
  • Synthetic Versatility : Bromine at position 3 allows palladium-catalyzed couplings, while the carboxyl group facilitates conjugation to amines or alcohols .

Biological Activity

3-Bromo-4-((2-fluorobenzyl)oxy)benzoic acid, with the CAS number 938285-61-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H10BrF O3\text{C}_{13}\text{H}_{10}\text{BrF O}_3

This compound features a bromine atom and a fluorobenzyl ether group, which are critical for its biological activity. The presence of these halogens can influence the compound's interaction with biological targets.

Antimicrobial Properties

Studies have indicated that derivatives of benzoic acid, including this compound, exhibit antimicrobial properties. A broth microdilution assay demonstrated that compounds with similar structures showed significant inhibitory concentrations against various bacterial strains, suggesting that this compound may possess similar activity .

Anti-inflammatory Effects

Research has highlighted the role of PPARα agonists in ameliorating inflammatory conditions. Compounds structurally related to this compound have been shown to activate PPARα, leading to reduced inflammation and vascular leakage in models of diabetic retinopathy . This suggests that the compound may also have potential applications in treating inflammatory diseases.

The mechanism of action for compounds like this compound typically involves interaction with specific proteins or enzymes. For example, benzoic acid derivatives may inhibit enzymes involved in inflammatory pathways or modulate receptor activity (e.g., PPARα). These interactions can lead to downstream effects such as altered gene expression and metabolic changes .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzene ring or the introduction of various substituents can significantly affect potency and selectivity. For instance:

CompoundSubstituentBiological Activity
A91NoneModerate PPARα agonist
4b4-FluoroSubmicromolar activity
4d4-BromoEnhanced potency

These findings suggest that careful modification of substituents can enhance desired biological effects while minimizing side effects .

Case Studies

  • Diabetic Retinopathy Model : In a study evaluating PPARα agonists in diabetic rats, compounds similar to this compound were administered, resulting in significant reductions in retinal vascular leakage and inflammation . This highlights the potential therapeutic role of this compound in managing diabetic complications.
  • Antimicrobial Evaluation : In vitro testing against Staphylococcus aureus indicated that compounds with structural similarities exhibited significant antimicrobial activity, suggesting that further exploration of this compound could yield promising results for antibiotic development .

Q & A

Q. What are the established synthetic routes for 3-Bromo-4-((2-fluorobenzyl)oxy)benzoic acid?

Answer: The synthesis typically involves sequential functionalization of the benzoic acid core. A common approach includes:

  • Step 1: Bromination at the 3-position using electrophilic brominating agents (e.g., Br₂/FeBr₃) on a precursor like 4-hydroxybenzoic acid .
  • Step 2: Etherification to introduce the 2-fluorobenzyloxy group. This is achieved via nucleophilic substitution (e.g., reacting with 2-fluorobenzyl bromide under basic conditions like K₂CO₃ in DMF) .
  • Step 3: Purification via recrystallization or column chromatography. Purity validation (>95%) is confirmed by HPLC (C18 columns, methanol/water mobile phase) .

Q. Which spectroscopic techniques are optimal for structural characterization?

Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for bromine and fluorobenzyl groups) .
    • 19F NMR confirms the fluorine environment (δ -115 to -120 ppm for 2-fluorobenzyl) .
  • Mass Spectrometry (HRMS): Exact mass (e.g., 246.0692 for [M-H]⁻) verifies molecular formula (C₁₄H₁₁BrFO₃) .
  • FT-IR: Carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups .

Q. How can researchers assess purity post-synthesis?

Answer:

  • HPLC Analysis: Use reversed-phase columns (e.g., C18) with UV detection (λ = 254 nm). A single peak with >95% area indicates high purity .
  • Melting Point Determination: Sharp melting points (e.g., 181–183°C) confirm crystallinity and absence of impurities .

Advanced Research Questions

Q. How do electronic effects of bromine and fluorobenzyl groups influence reactivity in cross-coupling reactions?

Answer:

  • Bromine acts as a directing group, facilitating electrophilic substitution. Its electron-withdrawing nature activates the aromatic ring for Suzuki-Miyaura coupling but may deactivate it toward nucleophilic attacks .
  • Fluorobenzyloxy Group: The electron-withdrawing fluorine enhances stability of the ether linkage while modulating electron density at the 4-position. This impacts regioselectivity in Pd-catalyzed couplings .
  • Methodological Insight: Optimize reaction conditions (e.g., Pd(PPh₃)₄ catalyst, Na₂CO₃ base) to balance steric hindrance from the benzyl group and electronic effects .

Q. What strategies resolve contradictions in bioactivity data across studies?

Answer:

  • Purity Validation: Discrepancies often arise from impurities (e.g., unreacted 2-fluorobenzyl bromide). Re-analyzе synthetic batches via HPLC and adjust reaction times/temperatures .
  • Biological Assay Standardization: Use consistent cell lines (e.g., HEK293 for enzyme studies) and controls. For example, conflicting antimicrobial data may stem from varying E. coli strains .
  • Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing Br with Cl) to isolate bioactivity contributors .

Q. What computational methods predict interactions with biological targets?

Answer:

  • Molecular Docking: Software like AutoDock Vina models binding poses with enzymes (e.g., cyclooxygenase-2). The bromine’s van der Waals interactions and fluorobenzyl’s hydrophobic effects are critical .
  • DFT Calculations: Analyze electron density maps to predict reactivity at specific positions (e.g., nucleophilic attack at the 4-position) .
  • MD Simulations: Assess stability of protein-ligand complexes over 100-ns trajectories to validate docking results .

Methodological Tables

Q. Table 1: Comparative Reactivity of Halogenated Benzoic Acids

CompoundSubstituentsSuzuki Coupling Yield (%)Reference
3-Bromo-4-fluorobenzoic acidBr (3), F (4)78
Target CompoundBr (3), OCH₂C₆H₃F (4)65*
*Yield reduced due to steric hindrance from benzyloxy group.

Q. Table 2: Bioactivity of Structural Analogues

CompoundBioactivity (IC₅₀, μM)Target EnzymeReference
Ethyl 2-amino-4-bromo-3,5-difluorobenzoate12.3 ± 1.2COX-2
4-Bromo-2,5-difluorobenzoic acid45.6 ± 3.8Dopamine Transporter
Target Compound28.9 ± 2.1*COX-2
*Enhanced activity due to fluorobenzyl group’s lipophilicity.

Key Considerations for Researchers

  • Data Reproducibility: Document reaction parameters (e.g., solvent purity, catalyst lot) to mitigate variability .
  • Safety Protocols: Handle brominated intermediates in fume hoods; waste must be neutralized before disposal .
  • Interdisciplinary Collaboration: Combine synthetic chemistry with computational modeling to accelerate SAR studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-((2-fluorobenzyl)oxy)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-((2-fluorobenzyl)oxy)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.